molecular formula C2N2S6 B14595901 Hexasulfane-1,6-dicarbonitrile CAS No. 60583-09-7

Hexasulfane-1,6-dicarbonitrile

Cat. No.: B14595901
CAS No.: 60583-09-7
M. Wt: 244.4 g/mol
InChI Key: RHEZOHDJBCZEFN-UHFFFAOYSA-N
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Description

However, several sulfur-containing dicarbonitrile derivatives with analogous structural motifs are documented, such as benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile derivatives (e.g., (p-OHx)₂DCBT) . These compounds feature a thiadiazole core (a five-membered ring containing sulfur and nitrogen) substituted with two cyano (-CN) groups and additional aromatic or aliphatic side chains. They are synthesized via palladium-catalyzed cross-coupling reactions, as seen in the preparation of 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile using Pd(OAc)₂ or Pd₂dba₃ catalysts . Such compounds are primarily investigated for optoelectronic applications due to their π-conjugated systems and redox-active properties .

Properties

CAS No.

60583-09-7

Molecular Formula

C2N2S6

Molecular Weight

244.4 g/mol

IUPAC Name

(cyanopentasulfanyl) thiocyanate

InChI

InChI=1S/C2N2S6/c3-1-5-7-9-10-8-6-2-4

InChI Key

RHEZOHDJBCZEFN-UHFFFAOYSA-N

Canonical SMILES

C(#N)SSSSSSC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexasulfane-1,6-dicarbonitrile can be synthesized through the careful manipulation of sulfur-containing precursors. One common method involves the chlorination of cyclo-hexasulfur to yield dichlorotetrasulfane, which is then used to prepare this compound. Another approach involves the reaction of sulfur chains with dicyano compounds under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available raw materials. The process is designed to ensure high yield, product purity, and safety. The reaction conditions are optimized to facilitate the efficient conversion of precursors to the desired product .

Chemical Reactions Analysis

Types of Reactions: Hexasulfane-1,6-dicarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms and cyano groups, which make the compound reactive under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hexasulfane-1,6-dicarbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex sulfur-containing molecules and materials.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to sulfur metabolism and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form stable complexes with biological molecules.

    Industry: this compound is used in the development of advanced materials, including catalysts and polymers.

Mechanism of Action

The mechanism by which hexasulfane-1,6-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfur atoms in the compound can form bonds with metal ions and other reactive sites, leading to the modulation of biochemical pathways. This interaction can result in changes in enzyme activity, protein function, and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile derivatives lies in their fused thiadiazole-dicarbonitrile core, which enables strong electron-withdrawing effects and planar π-conjugation. Comparable compounds include:

Compound Class Core Structure Functional Groups Key Structural Features
Benzo[c]thiadiazole-dicarbonitrile Fused thiadiazole-benzene -CN, -S-, -N- Planar, electron-deficient, π-conjugated
Indole-5,6-dicarbonitrile Indole fused with benzene -CN, -NH- (in indole) Non-planar, MAO enzyme inhibition
Benzimidazole-5,6-dicarbonitrile Benzimidazole fused ring -CN, -NH- (in imidazole) Heterocyclic, antimicrobial applications
Acenaphthylene-5,6-dicarbonitrile Polycyclic acenaphthylene -CN, ketone groups Rigid, fluorescent properties

Thiadiazole derivatives exhibit stronger electron deficiency compared to indole or benzimidazole analogs due to the electronegative sulfur and nitrogen atoms in the thiadiazole ring .

Data Table: Key Properties of Selected Dicarbonitriles

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Activity/Application Reference
(p-OHx)₂DCBT C₂₈H₂₈N₄O₂S 484.61 -CN, -S-, aryl ether Optoelectronic materials
Indole-5,6-dicarbonitrile C₁₀H₅N₃ 167.17 -CN, indole -NH- MAO-B inhibitor (IC₅₀: 0.058 μM)
1H-Benzimidazole-5,6-dicarbonitrile C₉H₄N₄ 168.16 -CN, imidazole -NH- Anticancer agent
Acenaphthylene-5,6-dicarbonitrile C₁₄H₆N₂O₂ 242.21 -CN, ketone Fluorescent materials

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